

# Near-infrared fluorescence principles of IR-820

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## Compound of Interest

Compound Name: IR-820

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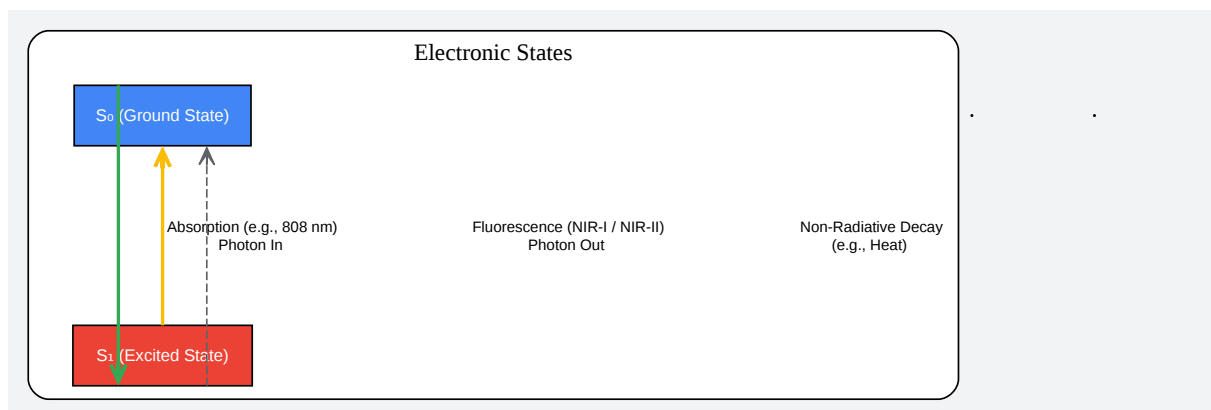
An In-depth Technical Guide to the Near-Infrared Fluorescence Principles of **IR-820**

## Introduction

**IR-820** is a tricyanocyanine dye that serves as a crucial fluorophore for near-infrared (NIR) imaging. Structurally similar to the clinically approved Indocyanine Green (ICG), **IR-820** exhibits enhanced stability in aqueous solutions and a longer plasma half-life, making it a promising agent for preclinical and potentially clinical theranostic applications.[1][2][3] Its utility stems from its strong optical absorption and fluorescence emission within the NIR window (700-1700 nm), a spectral region where biological tissues are relatively transparent, allowing for deeper imaging penetration with reduced background autofluorescence.[4][5] This guide elucidates the core photophysical principles governing **IR-820** fluorescence, the critical factors influencing its emission, and the experimental methodologies for its characterization.

## Core Fluorescence Principles of IR-820

The fluorescence of **IR-820** is governed by the absorption of photons in the NIR-I region (typically ~780-820 nm) and subsequent emission of lower-energy photons in the NIR-I and NIR-II regions.[4][6] The fundamental process involves the excitation of a  $\pi$ -electron in its polymethine chain from the ground state ( $S_0$ ) to an excited singlet state ( $S_1$ ). Following a rapid, non-radiative internal conversion and vibrational relaxation to the lowest vibrational level of the  $S_1$  state, the molecule returns to the  $S_0$  ground state by emitting a photon. This emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.



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Caption: Simplified Jablonski diagram for **IR-820** fluorescence.

**IR-820**'s broad emission spectrum extends from the NIR-I region into the NIR-II window (900-1700 nm).[4] This NIR-II tail is particularly valuable for in vivo imaging, as it benefits from significantly lower tissue scattering and autofluorescence, leading to higher spatial resolution and signal-to-background ratios.[4][5]

## Key Factors Influencing IR-820 Fluorescence

The fluorescence efficiency of **IR-820** is not intrinsic but is highly dependent on its molecular environment. Key factors include solvent polarity, aggregation state, and interactions with biological macromolecules.

## Aggregation-Caused Quenching (ACQ)

In aqueous solutions like water or phosphate-buffered saline (PBS), **IR-820** molecules tend to self-aggregate due to their amphiphilic nature.[7][8] This aggregation leads to the formation of non-fluorescent H-aggregates, which effectively quenches the fluorescence signal through non-radiative decay pathways. This phenomenon, known as Aggregation-Caused Quenching (ACQ), is a significant limitation for many organic dyes in biological media.[4][9]

## Interaction with Serum Proteins

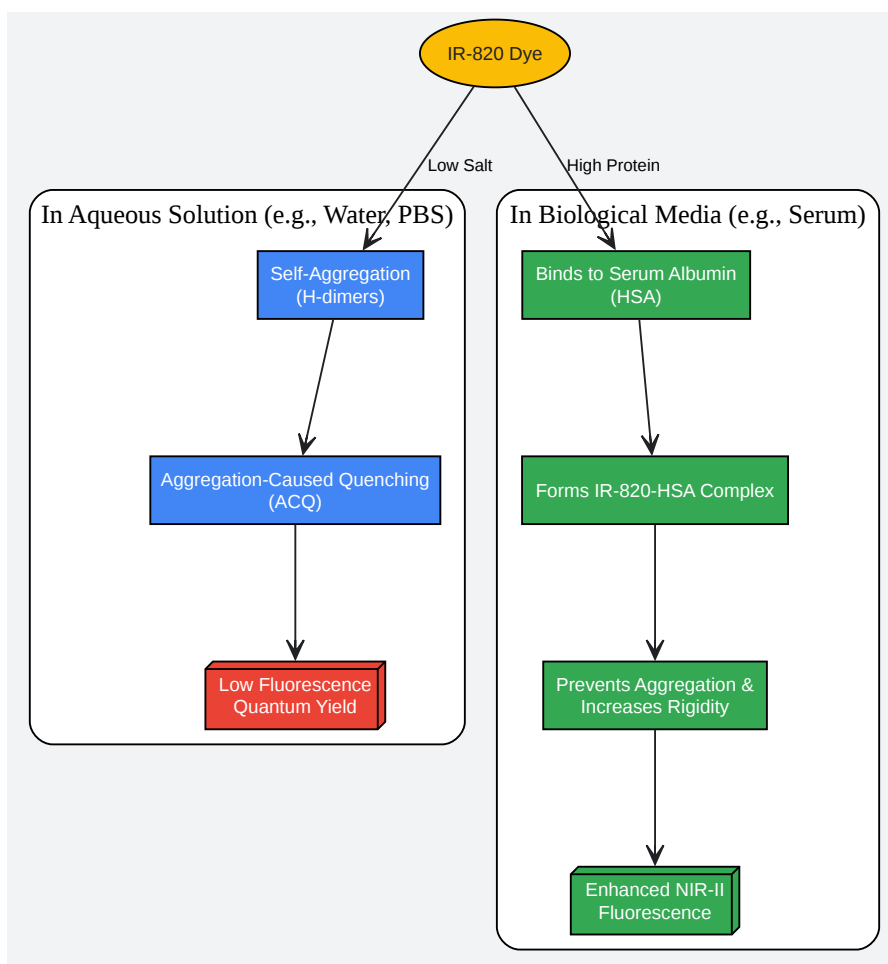
A critical and advantageous principle of **IR-820** is the dramatic enhancement of its fluorescence upon binding to serum proteins, particularly human serum albumin (HSA).[5][8] When **IR-820** is introduced into a serum-containing environment, it adsorbs onto albumin molecules.[4][9] This interaction accomplishes two things:

- **Prevents Self-Aggregation:** The bulky protein sterically hinders the **IR-820** molecules from aggregating, thus mitigating the ACQ effect.[4][8]
- **Induces Conformational Rigidity:** Binding within the hydrophobic pockets of albumin restricts the torsional rotations and vibrations of the dye's polymethine chain. This rigidification minimizes non-radiative energy loss, forcing a greater proportion of excited molecules to relax via fluorescence.[4]

This binding results in a significant increase in the fluorescence quantum yield. Studies have reported a 7-fold increase in quantum yield in serum compared to water and up to a 21-fold fluorescence enhancement when complexed with HSA.[4][5][10][11]

## J-Aggregate Formation

Under specific conditions, such as in the presence of certain salts, **IR-820** can form a different type of molecular assembly known as J-aggregates.[7][12] Unlike the fluorescence-quenching H-aggregates, J-aggregates are characterized by a distinct, sharp, and significantly red-shifted absorption peak.[7][12] This phenomenon can be harnessed to tune the dye's properties. For instance, **IR-820** J-aggregates have been shown to produce sharp fluorescence emission bands deep within the NIR-II region, with peaks observed around 930 nm and even as far as 1217 nm.[7][13]



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Caption: Influence of environment on **IR-820** fluorescence.

## Quantitative Photophysical Data

The optical properties of **IR-820** are highly dependent on its environment. The interaction with serum proteins causes a notable red-shift in both absorption and emission peaks, alongside a dramatic increase in fluorescence quantum yield.

Property	IR-820 in Water	IR-820 in 10% FBS / Serum	Reference(s)
Peak Absorption ( $\lambda_{abs}$ )	~691-815 nm	~858 nm (red-shifted)	[4][8][14]
Peak Emission ( $\lambda_{em}$ )	~829 nm	~858 nm	[4][10]
NIR-II Quantum Yield (QY)	~0.313%	~2.521%	[4][10]

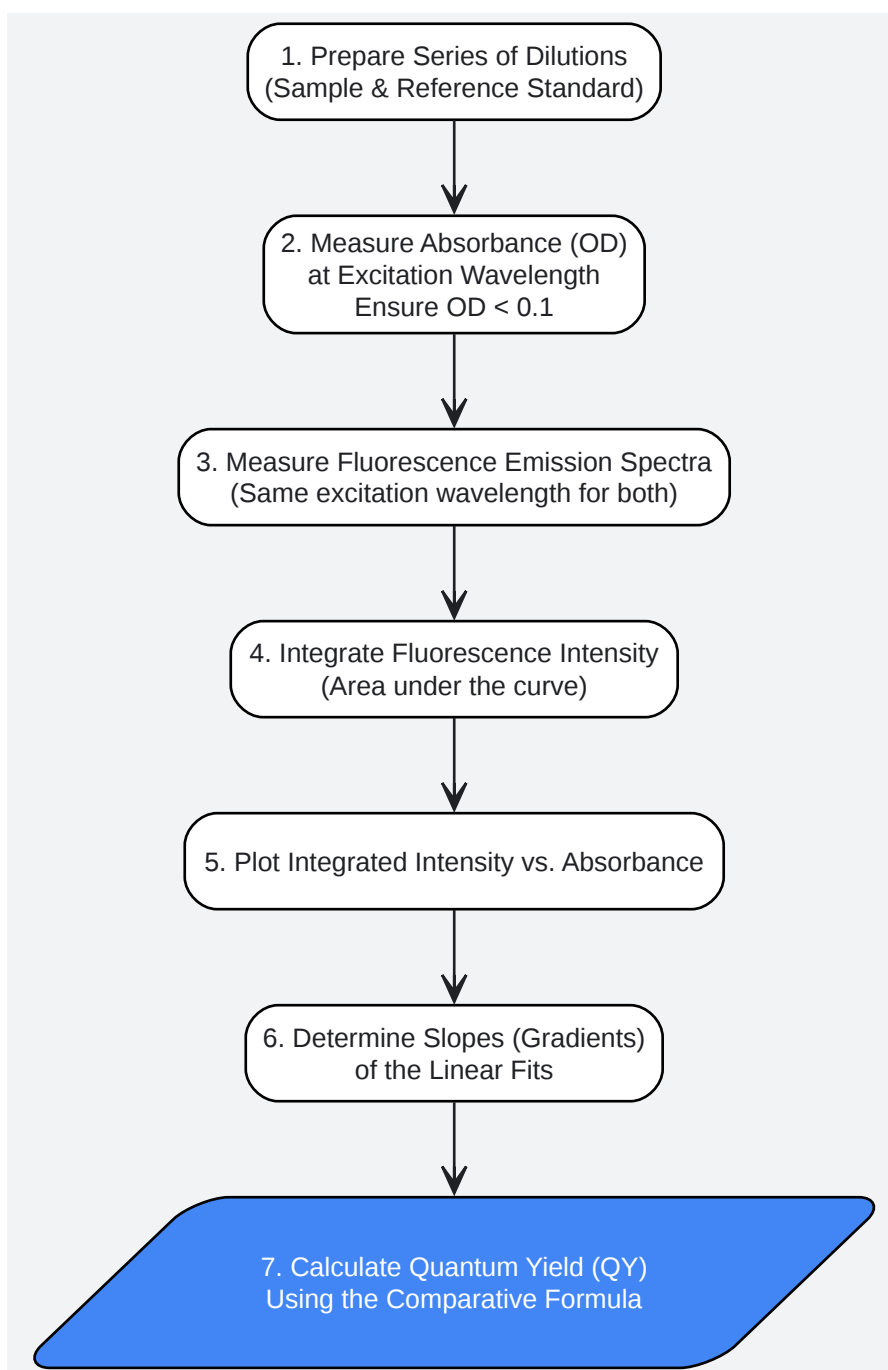
## Experimental Protocols

### Protocol: Measurement of Absorption and Fluorescence Spectra

- **Preparation of Solutions:** Prepare stock solutions of **IR-820** in a suitable solvent like DMSO. For measurements, dilute the stock solution to the desired concentration (e.g., 0.01 mg/mL) in the medium of interest (e.g., deionized water, PBS, or 10% Fetal Bovine Serum).[4][10]
- **Absorption Measurement:** Use a UV-Vis-NIR scanning spectrophotometer. Scan the sample from 400 nm to 1100 nm to capture all relevant absorption peaks. Use the corresponding solvent/medium as a blank for baseline correction.[15]
- **Fluorescence Measurement:** Use a fluorescence spectrometer equipped with a NIR-sensitive detector (e.g., an InGaAs detector).
  - Set the excitation wavelength based on the absorption maximum in the specific medium (e.g., 793 nm or 808 nm).[4][8]
  - Record the emission spectrum across a range that covers both NIR-I and NIR-II windows (e.g., 820 nm to 1700 nm).
  - Ensure all instrument parameters (e.g., slit widths, integration time) are kept constant for comparative measurements.

## Protocol: Determination of Fluorescence Quantum Yield (QY)

The quantum yield of **IR-820** is typically measured using a relative method, comparing its fluorescence intensity to that of a standard reference dye with a known QY.



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Caption: Workflow for relative quantum yield measurement.

- **Reference Standard:** Select a suitable reference standard. For NIR-II measurements of **IR-820**, Indocyanine Green (ICG) in DMSO is a commonly used reference.
- **Prepare Solutions:** Prepare a series of five or more dilute solutions of both the **IR-820** sample (in its medium) and the ICG reference standard (in DMSO). The concentrations should be chosen so that the absorbance (optical density, OD) at the excitation wavelength is below 0.1 to avoid inner filter effects.
- **Measure Absorbance and Fluorescence:** For each solution, measure the absorbance at the excitation wavelength and record the full fluorescence emission spectrum.
- **Data Analysis:**
  - Integrate the area under the fluorescence emission curve for each measurement.
  - For both the sample and the reference, plot the integrated fluorescence intensity against the corresponding absorbance values.
  - Perform a linear regression for both datasets and determine the slope (gradient, Grad).
- **Calculation:** Calculate the quantum yield of the sample ( $\Phi_S$ ) using the following equation:  
$$\Phi_S = \Phi_R \times (\text{GradS} / \text{GradR}) \times (n_S^2 / n_R^2)$$
 Where:
  - $\Phi_R$  is the known quantum yield of the reference.
  - GradS and GradR are the gradients from the plots for the sample and reference, respectively.
  - $n_S$  and  $n_R$  are the refractive indices of the sample and reference solvents, respectively.

## Conclusion

The near-infrared fluorescence of **IR-820** is a complex process profoundly influenced by its immediate molecular environment. While it suffers from aggregation-caused quenching in simple aqueous solutions, its fluorescence is dramatically enhanced upon binding to serum albumin. This interaction prevents aggregation and rigidifies the molecular structure, leading to

a significantly higher quantum yield in the NIR-I and NIR-II windows. This principle is fundamental to its successful application as a bright and stable contrast agent for in vivo imaging. Understanding these core principles, from ACQ to protein-induced enhancement and J-aggregate formation, is critical for researchers and drug development professionals seeking to leverage **IR-820** for advanced bioimaging and theranostic applications.

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